1-Benzylglycerol-2,3-carbonate

描述

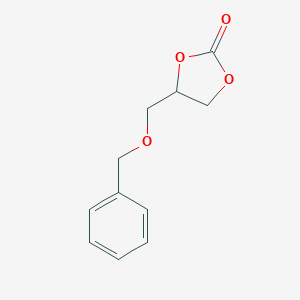

Structure

3D Structure

属性

IUPAC Name |

4-(phenylmethoxymethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11-14-8-10(15-11)7-13-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTALYMSSXETDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400167 | |

| Record name | 1-Benzylglycerol-2,3-carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-97-3 | |

| Record name | 1-Benzylglycerol-2,3-carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights into the Reactions of 1 Benzylglycerol 2,3 Carbonate

Reaction Mechanism of Cyclic Carbonate Formation from Epoxides and Carbon Dioxide

The synthesis of 1-benzylglycerol-2,3-carbonate from its corresponding epoxide, benzyl (B1604629) glycidyl (B131873) ether (BGE), and carbon dioxide (CO₂) is a prime example of an atom-economical cycloaddition reaction. nih.gov This transformation is thermodynamically favorable but kinetically slow, necessitating the use of catalysts to proceed under mild conditions. bohrium.combohrium.com The general mechanism for the catalyzed coupling of CO₂ with epoxides involves several key steps, although the specifics can vary depending on the catalytic system employed. bohrium.comresearchgate.net

The widely accepted mechanism involves three primary stages:

Carbon Dioxide Insertion : The newly formed alkoxide intermediate then acts as a nucleophile, attacking the electrophilic carbon of the CO₂ molecule. bohrium.comrug.nl This results in the insertion of carbon dioxide to form a metal-coordinated alkyl carbonate intermediate. bohrium.com In some systems, particularly those using organic bases, the catalyst may first activate CO₂. rsc.org

Intramolecular Cyclization : The final step is an intramolecular nucleophilic substitution, where the oxygen atom from the original epoxide attacks the carbonyl carbon of the newly formed carbonate moiety. bohrium.comrug.nl This ring-closing step forms the stable five-membered 1,3-dioxolan-2-one ring of this compound and regenerates the catalyst and co-catalyst, allowing them to re-enter the catalytic cycle. nih.govbohrium.com

A specific study on the synthesis of this compound utilized a binary catalytic system of a Manganese(III) complex ([MnBrL3]) and TBAB. unipd.it Kinetic and computational studies of this system proposed a catalytic cycle where CO₂ insertion is the rate-determining step. unipd.it

| Catalyst System | Co-catalyst | Substrate | Conditions | Key Mechanistic Insight | Reference |

| Bimetallic aluminum(salen) complex | Tetrabutylammonium (B224687) bromide (Bu₄NBr) | Styrene Oxide | Ambient temp, 1 atm CO₂ | Catalyst activates epoxide; in-situ generated tributylamine (B1682462) activates CO₂. nih.gov | nih.gov, nih.gov |

| Imidazole, Pyridine, DMAP | Water (optional) | Various Epoxides | Solvent-free | Bicarbonate anion acts as the active species, significantly lowering the activation energy. rsc.org | rsc.org |

| Manganese(III) bis(NHC)-bis(phenolate) | TBAB or PPNBr | Benzyl Glycidyl Ether (BGE) | 100 °C, 5 atm CO₂ | The reaction follows a pseudo-first order dependence on BGE, with CO₂ insertion as the proposed rate-determining step. unipd.it | unipd.it |

| Potassium Iodide (KI) | Tetraethylene glycol (tEG) | Styrene Oxide | 40 °C, 1 atm CO₂ | tEG forms a complex with KI, increasing iodide's nucleophilicity, while tEG's hydroxyl groups activate the epoxide via hydrogen bonding. acs.org | acs.org |

Pathways for Nucleophilic Ring-Opening of the 1,3-Dioxolan-2-one Moiety

The 1,3-dioxolan-2-one ring of this compound is a versatile functional group that can undergo nucleophilic ring-opening, providing a gateway to a variety of other chemical structures. solubilityofthings.com This reactivity is driven by the strain in the five-membered ring and the electrophilicity of the carbonate's carbonyl carbon. solubilityofthings.com The ring can be opened by a range of nucleophiles, leading to either polymerization or the formation of discrete small molecules.

The two primary sites for nucleophilic attack are the carbonyl carbon (Path A) and the methylene (B1212753) carbons of the ring (Path B).

Path A: Attack at the Carbonyl Carbon: This is the most common pathway. A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate cleaves the acyl-oxygen bond, opening the ring to form a new ester or carbamate (B1207046) and a primary alcohol. This is the fundamental mechanism behind the ring-opening polymerization (ROP) of cyclic carbonates to form polycarbonates. rsc.org

Path B: Attack at the Methylene Carbon: Under certain conditions, a nucleophile can attack one of the ring's CH₂ or CH carbons in an Sₙ2-type reaction. This pathway is less common but can occur with strong, hard nucleophiles.

A notable example of nucleophilic ring-opening involves the reaction of glycerol (B35011) carbonate (a related compound) with phenolate (B1203915) nucleophiles. acs.orgresearchgate.net The reaction can proceed through an intermediate, 4-(phenoxy)methyl-1,3-dioxolane-2-one (PhOGlyC), which is formed via transcarbonation or other pathways. acs.orgresearchgate.net This intermediate can then be attacked by another phenolate ion. acs.orgresearchgate.net This subsequent attack opens the cyclic carbonate ring to yield 1,3-diphenoxy-2-propanol (B1265514) (DPP) after decarboxylation, demonstrating a pathway for converting the cyclic carbonate into a di-ether. researchgate.net Anionic polymerization initiators, such as organolithium compounds, also react via nucleophilic attack to produce polymers, although side reactions like decarboxylation can occur. researchgate.net

| Nucleophile | Reaction Type | Product Type | Mechanistic Detail | Reference |

| Alkoxide / Initiator | Anionic Ring-Opening Polymerization (ROP) | Polycarbonate | Nucleophilic attack on the carbonyl carbon initiates polymerization. rsc.org | , rsc.org |

| Phenolate (PhO⁻) | Nucleophilic Substitution / Ring-Opening | Di-substituted glycerol ether | A phenoxy-substituted cyclic carbonate intermediate (PhOGlyC) forms, which is then opened by a second phenolate nucleophile. researchgate.net | acs.org, researchgate.net |

| Carbanions (e.g., sec-butyllithium) | Anionic Ring-Opening | Polymer / Side Products | Initiator attacks the carbonyl group, but decarboxylation can be a competing reaction, leading to a non-uniform polymer structure. researchgate.net | researchgate.net |

Mechanistic Models for Functional Group Interconversions and Derivatizations

Functional group interconversion involves converting one functional group into another through reactions like oxidation, reduction, or substitution, which is a cornerstone of synthetic chemistry. wikipedia.orgimperial.ac.uk this compound possesses several reactive sites—the cyclic carbonate, the benzyl ether, and the phenyl ring—that can be selectively transformed.

Applications of 1 Benzylglycerol 2,3 Carbonate As a Key Chiral Building Block in Complex Molecule Synthesis

Utilization in Asymmetric Organic Synthesis

The chiral nature of 1-benzylglycerol-2,3-carbonate makes it a crucial starting material in asymmetric organic synthesis, where the goal is to create specific stereoisomers of a target molecule. This control over stereochemistry is paramount in the synthesis of bioactive compounds, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities.

The compound serves as a versatile scaffold, allowing for the introduction of new stereocenters with high selectivity. For instance, its derivatives, such as (2S)-1-O-benzylglycerol-2,3-bistriflate, have been employed in the synthesis of enantioenriched 2,5-disubstituted pyrrolidines. acs.org This is achieved through a stereospecific cyclization process involving a double SN2 displacement reaction. acs.org The availability of both enantiomers of the glycerol-derived bistriflate allows for the synthesis of both cis and trans isomers of the resulting pyrrolidines, demonstrating the compound's flexibility as a chiral building block. acs.org

Precursor for Pharmaceutically Relevant Scaffolds and Intermediates

This compound is a key intermediate in the synthesis of numerous pharmaceutically important molecules and scaffolds. researchgate.netshubhambiopharma.com Its ability to undergo regioselective ring-opening reactions allows for the controlled introduction of various functional groups, leading to diverse molecular architectures.

Synthesis of Terminal Aromatic Glycerol (B35011) Ethers (TAGEs)

Terminal aromatic glycerol ethers (TAGEs) are a class of compounds with notable pharmacological activities. This compound and related glycerol-derived cyclic carbonates are instrumental in the synthesis of several important TAGEs, including Guaifenesin, Mephenesin, and Chlorphenesin. researchgate.net The synthesis typically involves the reaction of the cyclic carbonate with a corresponding phenol, leading to the formation of the desired β-aryloxy alcohol. researchgate.net

For example, the synthesis of (S)-Guaifenesin, (S)-Mephenesin, and (S)-Chlorphenesin can be achieved in high yield and good enantiomeric excess through the direct one-pot conversion of a chiral glycerol-derived cyclic carbonate. researchgate.net This approach offers a more efficient and potentially greener alternative to traditional methods that may use more hazardous reagents like glycidol (B123203) or 3-chloro-1,2-propanediol. acs.org

| Drug | Precursor Phenol |

| Guaifenesin | Guaiacol (2-methoxyphenol) |

| Mephenesin | o-Cresol (2-methylphenol) |

| Chlorphenesin | p-Chlorophenol |

This table showcases the precursor phenols used in the synthesis of common TAGEs from glycerol carbonate derivatives.

Formation of Ether Lipids and Analogues

Ether lipids are a class of lipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. wikipathways.org They are integral components of cell membranes and are involved in various biological processes. wikipathways.org 1-Benzylglycerol and its derivatives serve as crucial building blocks in the synthesis of natural ether lipids and their analogues, which are investigated for their potential therapeutic properties. nih.govbeilstein-journals.org

The synthesis of these complex molecules often involves a multi-step sequence where the benzyl (B1604629) group acts as a protecting group for the primary alcohol of glycerol. beilstein-journals.org This allows for selective modifications at other positions of the glycerol backbone. For instance, in the synthesis of Platelet-Activating Factor (PAF) analogues, 1,3-benzylideneglycerol is used as a starting material, which is then alkylated and further functionalized. beilstein-journals.org The benzyl protecting group is typically removed in the later stages of the synthesis via hydrogenolysis. beilstein-journals.org

Derivatization to other Bioactive Molecule Scaffolds (e.g., pyrrolidines)

The versatility of this compound extends to the synthesis of other heterocyclic scaffolds of biological importance, such as pyrrolidines. shubhambiopharma.com Pyrrolidine (B122466) rings are common motifs in a wide array of natural products and pharmaceuticals, including antiviral drugs. acs.orgnih.gov

The synthesis of chiral 2,5-disubstituted pyrrolidines can be achieved by reacting a derivative of 1-benzylglycerol, specifically (2S)-1-O-benzylglycerol-2,3-bistriflate, with an aminosulfone. acs.org This reaction proceeds through sequential SN2 displacements to form the pyrrolidine ring with a high degree of stereocontrol. acs.org The ability to access both enantiomers of the starting glycerol derivative provides a route to both cis- and trans-2,5-disubstituted pyrrolidines. acs.org

Role in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant area of organic chemistry that showcases the power of synthetic methodologies. nih.gov 1-Benzylglycerol and its derivatives have been utilized as chiral starting materials in the synthesis of various natural products.

For example, a derivative of 1,3-di-O-benzylglycerol has been used in a three-step synthesis of a specific polyhydroxylated amine. core.ac.uk Furthermore, the synthesis of calystegine analogues, which are potent glycosidase inhibitors, has been accomplished using starting materials derived from carbohydrates, where benzyl protecting groups play a crucial role in the synthetic strategy. researchgate.net The strategic use of such chiral building blocks allows for the efficient and stereocontrolled construction of the complex molecular architectures found in nature. researchgate.net

Applications in Polymer Chemistry and Advanced Materials

The application of this compound extends beyond pharmaceuticals into the realm of polymer chemistry and advanced materials. Cyclic carbonates are valuable monomers for ring-opening polymerization (ROP) to produce polycarbonates, which are biodegradable and biocompatible polymers. mdpi.com

While the direct polymerization of this compound is less commonly reported, the broader class of functional cyclic carbonates is extensively studied for creating polymers with tailored properties. naist.jpumons.ac.be For instance, the incorporation of functional groups into the polymer backbone via the polymerization of monomers like this compound can lead to materials with specific characteristics, such as altered thermal properties, degradability, and potential for further functionalization. naist.jp The development of degradable polymers from such monomers is of great interest for medical applications, including drug delivery systems and temporary implants. naist.jp Additionally, aromatic compounds are used to develop advanced materials with enhanced electrical, thermal, and mechanical properties. scbt.com

Chemical Transformations and Synthetic Utility of 1 Benzylglycerol 2,3 Carbonate Derivatives

Functionalization of the Glycerol (B35011) Backbone

1-Benzylglycerol-2,3-carbonate serves as a precursor to 1-O-benzyl-sn-glycerol, a key intermediate for synthesizing a wide array of structured lipids. mdpi.compreprints.org The benzyl (B1604629) group at the sn-1 position acts as a stable protecting group that can be removed later in the synthetic sequence via hydrogenolysis. beilstein-journals.org This strategy allows for the selective functionalization of the hydroxyl groups at the sn-2 and sn-3 positions of the glycerol backbone.

A common synthetic route involves the regioselective acylation of the primary (sn-3) and secondary (sn-2) hydroxyl groups of 1-O-benzyl-sn-glycerol. For example, lipase-promoted enzymatic reactions can achieve highly regioselective acylation. Candida antarctica lipase (B570770) B (CAL-B) is particularly effective in catalyzing the acylation of the primary hydroxyl group at the sn-3 position, leaving the sn-2 hydroxyl free for subsequent modification. mdpi.compreprints.org

The functionalization process can be illustrated by the chemoenzymatic synthesis of triacylglycerol prodrugs. In one approach, 1-O-benzyl-sn-glycerol is first regioselectively acylated at the sn-3 position with a drug molecule. After this, the benzyl protecting group at the sn-1 position is removed, and a different fatty acid is introduced. Finally, the sn-2 position is acylated to yield a fully and selectively functionalized triacylglycerol. mdpi.compreprints.org

The following table details the yields for the synthesis of key intermediates starting from benzyl-protected glycerols in the creation of triacylglycerol prodrugs. mdpi.com

| Starting Material | Acylating Agent | Product | Yield (%) |

| 1-O-benzyl-sn-glycerol | (S)-Ibuprofen acetoxime | (R,S')-1-O-benzyl-3-O-ibuprofenoyl-sn-glycerol | 86 |

| 3-O-benzyl-sn-glycerol | (S)-Ibuprofen acetoxime | (S,S')-3-O-benzyl-1-O-ibuprofenoyl-sn-glycerol | 92 |

Development of Novel this compound Analogues

Research efforts have also focused on synthesizing analogues of this compound to create novel bioactive molecules and materials. These analogues often involve modifications to the side chain attached to the glycerol backbone. For instance, researchers have synthesized a series of glycerol carbonates with different pendent chains, such as ethyl, butyl, and benzyl groups, for use as electrolytes in lithium-ion supercapacitors. rsc.org These studies explore how varying the side chain affects physicochemical properties like viscosity and ionic conductivity. rsc.org

The synthesis of these analogues typically starts from the corresponding glycidyl (B131873) ether. For example, this compound is synthesized via the cycloaddition of carbon dioxide to benzyl glycidyl ether, often facilitated by a catalyst system such as a Manganese(III) complex with a co-catalyst like tetrabutylammonium (B224687) bromide (TBAB). unipd.it By starting with different glycidyl ethers (e.g., butyl glycidyl ether or ethyl glycidyl ether), a variety of carbonate analogues can be produced.

The table below presents data on the viscosity and ionic conductivity of different glycerol carbonate analogues developed as electrolytes. rsc.org

| Glycerol Carbonate Analogue | Side Chain | Viscosity at 25 °C (Pa·s) | Ionic Conductivity at 25 °C (mS cm⁻¹) |

| Ethyl GlyC | Ethyl | 0.0094 | < 0.1 |

| Butyl GlyC | Butyl | 0.0096 | 0.5 |

| Benzyl GlyC (this compound) | Benzyl | 0.0760 | < 0.1 |

These studies demonstrate the versatility of the glycerol carbonate scaffold, where the properties of the final material can be tuned by modifying the substituent on the glycerol backbone, leading to the development of novel compounds for a range of applications beyond traditional lipid synthesis. rsc.org

Emerging Research Frontiers and Future Prospects for 1 Benzylglycerol 2,3 Carbonate

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of cyclic carbonates is undergoing a significant transformation, driven by the principles of green chemistry. A primary focus is the utilization of carbon dioxide (CO2), a major greenhouse gas, as a C1 feedstock. rsc.orgchemistryviews.org This approach not only sequesters CO2 but also provides a direct route to valuable chemicals. The reaction of epoxides with CO2 is a key method for producing cyclic carbonates, and research has focused on developing efficient and environmentally benign catalysts to facilitate this conversion under milder conditions. chemistryviews.orgrsc.org

Another cornerstone of sustainable synthesis is the use of renewable starting materials. Glycerol (B35011), a major byproduct of biodiesel production, is a prime candidate for producing value-added chemicals like glycerol carbonate and its derivatives. nih.govmdpi.com While 1-benzylglycerol-2,3-carbonate itself contains a benzyl (B1604629) group not typically derived from renewable sources, its glycerol backbone positions it within this broader trend of valorizing bio-based feedstocks. rsc.orgscispace.com The synthesis of this compound is often achieved through the cycloaddition of CO2 to benzyl glycidyl (B131873) ether (BGE), a substrate chosen for its low toxicity compared to other epoxides. unipd.it

Enzymatic synthesis represents a compelling green alternative to traditional chemical catalysis. nih.gov Lipase-catalyzed transesterification, for instance, has been successfully employed to produce glycerol carbonate from glycerol and dimethyl carbonate in a solvent-free system, achieving high yields. nih.gov These biocatalytic methods operate under mild conditions, reducing energy consumption and avoiding harsh reagents. nih.gov While specific enzymatic routes to this compound are a developing area, the principles established for similar structures highlight a promising future direction. Catalytic systems are also evolving, with a move towards manganese complexes and halogen-free zwitterionic catalysts like 1,3-dimethylimidazolium-2-carboxylate, which show high activity and can be recycled. unipd.itrsc.org

Table 1: Comparison of Sustainable Synthesis Approaches for Cyclic Carbonates

| Synthesis Approach | Key Features | Example Reactants | Catalyst Examples | Reference |

|---|---|---|---|---|

| CO2 Cycloaddition | Utilizes CO2 as a C1 source, atom-economical. | Epoxides (e.g., Benzyl Glycidyl Ether) + CO2 | Manganese(III) complexes, Ionic Liquids, PPNBr, TBAB | chemistryviews.orgunipd.it |

| From Renewable Feedstocks | Valorizes bio-based byproducts like glycerol. | Glycerol + Dimethyl Carbonate (DMC) | Chemical catalysts, Enzymes (Lipase) | researchgate.netnih.gov |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity, biodegradable catalyst. | Glycerol + Dimethyl Carbonate (DMC) | Candida antarctica lipase (B570770) B (CALB) | nih.gov |

| Ionic Liquid Catalysis | Efficient and often recyclable catalysts, can be supported on polymers for flow systems. | Epoxides + CO2 | Imidazolium-based ionic liquids, Tetrabutylammonium (B224687) chloride (TBAC) | rsc.orgchemistryviews.orgrsc.org |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous-flow synthesis is a major frontier in chemical manufacturing, offering enhanced safety, efficiency, and scalability. rsc.orgresearchgate.net The synthesis of cyclic carbonates from epoxides and CO2 is well-suited for this transition. rsc.org Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. google.com

A key innovation in this area is the use of heterogeneous or polymer-supported catalysts, which are ideal for continuous-flow systems. rsc.org For example, polymer-supported imidazolium-based ionic liquids (PSILs) have been developed as efficient and recyclable catalysts for the continuous-flow synthesis of cyclic carbonates. rsc.orgrsc.org These catalysts have demonstrated remarkable stability over extended periods, maintaining high yields, which points towards an environmentally friendly pathway for scalable production. rsc.org While challenges such as the need for high pressure and limited substrate scope remain, the potential of flow chemistry is vast. rsc.org

Automated synthesis platforms, which are becoming increasingly prevalent in areas like the production of PET tracers for medical imaging, exemplify the high degree of control and efficiency that can be achieved. nih.gov These systems can handle complex, multi-step reactions with precise control over reagent delivery and reaction conditions. nih.gov Integrating the continuous-flow synthesis of this compound with such automated systems could enable on-demand production, minimize waste, and facilitate rapid optimization of reaction conditions for this and other valuable cyclic carbonates.

Table 2: Illustrative Comparison of Batch vs. Continuous-Flow Synthesis of Cyclic Carbonates

| Parameter | Batch Synthesis | Continuous-Flow Synthesis | Advantages of Flow | Reference |

|---|---|---|---|---|

| Catalyst System | Homogeneous or heterogeneous catalysts. | Often employs heterogeneous or supported catalysts (e.g., Im-PSIL). | Easy catalyst separation and recycling, enhanced stability. | rsc.orgrsc.org |

| Reaction Time | Can range from hours to over a day. | Significantly shorter residence times (e.g., minutes). | Increased throughput and process intensification. | google.com |

| Heat & Mass Transfer | Often limited, can lead to hotspots and side reactions. | Superior heat and mass transfer due to high surface-area-to-volume ratio. | Better reaction control, higher selectivity, improved safety. | researchgate.net |

| Scalability | Scaling up can be challenging and non-linear. | More straightforward and predictable scale-up by running longer or in parallel. | Faster transition from lab to industrial production. | rsc.org |

Broadening the Scope of Synthetic Applications in Drug Discovery and Material Science

This compound is not only a target molecule but also a versatile building block for more complex structures in medicine and material science. It has been identified as a potential antiparasitic agent, though this application requires further exploration. cymitquimica.com More significantly, it serves as a crucial intermediate for creating functional polymers and other high-value chemicals. researchgate.netunipd.it

In material science, a major application is its use as a monomer in ring-opening polymerization (ROP) to produce poly(1,2-glycerol carbonate)s. researchgate.netnih.gov The synthesis involves the copolymerization of its precursor, benzyl glycidyl ether, with CO2, followed by deprotection of the benzyl group to yield a polycarbonate with a functionalizable pendant primary hydroxyl group. nih.gov These poly(1,2-glycerol carbonate)s are of significant interest for biomedical and pharmaceutical applications because they are biocompatible and readily degradable, breaking down into benign products like glycerol and CO2. researchgate.netnih.gov The degradation rate of poly(1,2-glycerol carbonate) is notably faster than its poly(1,3-glycerol carbonate) isomer, making it suitable for applications requiring rapid clearance. nih.gov

The pendant hydroxyl group on the resulting polymer backbone provides a reactive handle for conjugating drug molecules, creating advanced drug delivery systems. nih.gov This approach allows for the creation of polycarbonate-drug conjugates with a controllable amount of a given therapeutic agent. nih.gov Furthermore, glycerol-based carbonates are being investigated as sustainable and safer electrolytes for lithium-ion batteries, showcasing their potential in energy storage materials. rsc.orgscispace.com The unique structure of this compound, combining a stable carbonate ring with a reactive precursor group, positions it as a key platform molecule for designing next-generation functional materials. researchgate.net

Table 3: Applications of this compound and its Derivatives

| Application Area | Product/Derivative | Key Features & Research Findings | Reference |

|---|---|---|---|

| Material Science | Poly(1,2-glycerol carbonate) | Biocompatible and degradable polymer; pendant hydroxyl groups for functionalization. nih.gov Shows a faster degradation rate (t1/2 ≈ 2-3 days) compared to isomers. nih.gov | researchgate.netnih.gov |

| Drug Discovery & Delivery | Intermediate for drug conjugates | Serves as a monomer for polycarbonates that can be linked to drugs like telmisartan (B1682998) or ibuprofen. nih.gov The resulting polymers can be designed for controlled drug release. nih.gov | nih.govnih.gov |

| Medicinal Chemistry | Potential Antiparasitic Agent | Listed as having potential antiparasitic properties. | cymitquimica.com |

| Energy Storage | Glycerol Carbonate Electrolytes | Glycerol-based carbonates are explored as thermally stable, green electrolytes for Li-ion supercapacitors. rsc.org | rsc.orgscispace.com |

常见问题

Q. What are the optimal synthetic routes for 1-Benzylglycerol-2,3-carbonate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves the benzylation of glycerol derivatives followed by carbonate formation. A two-step protocol is recommended:

Benzylation: React glycerol with benzyl chloride or benzyl bromides under basic conditions (e.g., NaH in DMF) to protect hydroxyl groups .

Carbonate Formation: Use phosgene derivatives (e.g., triphosgene) or carbonyl diimidazole (CDI) in anhydrous solvents (e.g., THF) to form the carbonate bridge.

Optimization Tips:

- Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1).

- Adjust stoichiometry (e.g., 1.2 equivalents of triphosgene) to minimize side products.

- Purify via column chromatography (silica gel, gradient elution).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR:

- ¹H NMR: Look for characteristic benzyl aromatic protons (δ 7.2–7.4 ppm) and carbonate-linked CH₂ groups (δ 4.2–4.5 ppm).

- ¹³C NMR: Confirm the carbonate carbonyl signal (δ 155–160 ppm) .

- IR: Detect carbonate C=O stretching (~1740 cm⁻¹).

- HPLC: Use a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity (>95% target peak).

Advanced Research Questions

Q. How do the hydrophilic (glycerol) and hydrophobic (benzyl) moieties of this compound influence its behavior in drug delivery systems?

Methodological Answer: The compound’s amphiphilic nature enables micelle formation or lipid bilayer integration. Key experimental approaches:

- Dynamic Light Scattering (DLS): Measure hydrodynamic diameter of self-assembled structures in aqueous solutions.

- Transmission Electron Microscopy (TEM): Visualize morphology (e.g., spherical micelles vs. vesicles).

- Drug Encapsulation Studies: Load hydrophobic drugs (e.g., paclitaxel) and quantify efficiency via UV-Vis spectroscopy.

Data Contradictions:

Conflicting solubility profiles (e.g., poor stability in polar solvents) may arise due to competing interactions between moieties. Adjust pH or use co-solvents (e.g., DMSO/water mixtures) to resolve .

Q. What mechanistic insights explain the compound’s instability under basic conditions?

Methodological Answer: The carbonate bridge is susceptible to nucleophilic attack. Conduct degradation studies:

- Kinetic Analysis: Expose the compound to buffers (pH 7–12) and monitor degradation via HPLC.

- Mass Spectrometry: Identify breakdown products (e.g., benzyl alcohol and glycerol derivatives).

Key Finding:

Degradation accelerates at pH >10 due to hydroxide ion-mediated cleavage. Stabilization strategies include lyophilization or formulation in acidic matrices .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer: Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations:

- Target Selection: Focus on enzymes with hydrophobic active sites (e.g., lipases).

- Binding Affinity Analysis: Calculate ΔG values for the benzyl group’s interaction with aromatic residues (e.g., Phe, Tyr).

Validation: Correlate computational predictions with in vitro enzyme inhibition assays .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound in polar vs. nonpolar solvents?

Resolution Strategy:

- Solvent Screening: Test solubility in binary solvent systems (e.g., ethanol/hexane mixtures).

- Thermodynamic Analysis: Calculate Hansen solubility parameters to identify optimal solvents.

Contradiction Source:

Hydrogen bonding from glycerol moieties enhances polar solvent solubility, while the benzyl group favors nonpolar solvents. This duality necessitates solvent optimization for specific applications .

Methodological Gaps and Future Directions

- Lack of In Vivo Data: No studies on pharmacokinetics or toxicity. Recommend rodent models for bioavailability and metabolite profiling.

- Structural Analogues: Explore derivatives (e.g., 1-Benzylglycerol-2,3-sulfate) to compare stability and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。